molecular formula C14H9Cl B050491 2-Chloroanthracene CAS No. 17135-78-3

2-Chloroanthracene

Cat. No. B050491
CAS RN: 17135-78-3
M. Wt: 212.67 g/mol
InChI Key: OWFINXQLBMJDJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroanthracenes, including 2-chloroanthracene, involves strategies like halogenation of anthracene derivatives or cyclotrimerization reactions. For instance, the synthesis of related chlorinated ethanoanthracenes and halogenated anthracenes demonstrates the complexity and variety of synthetic approaches used to introduce chlorine atoms into the anthracene framework (Sultan et al., 2017); (Hoffmann et al., 2019).

Molecular Structure Analysis

The molecular structure of chloroanthracenes, including 2-chloroanthracene, is characterized by the presence of a chlorine atom attached to the anthracene ring, significantly affecting its electronic and spatial configuration. X-ray crystallography and density functional theory (DFT) calculations are commonly used to elucidate these structures, revealing insights into the stability, polarity, and electronic distribution within these molecules (Sultan et al., 2017).

Chemical Reactions and Properties

Chloroanthracenes participate in various chemical reactions, exploiting the reactivity of the chlorine atom for further functionalization or participating in photodimerization processes. The presence of chlorine influences the reactivity towards nucleophilic substitutions, and the compound's ability to undergo photodimerization under specific conditions (Turowska-Tyrk & Grześniak, 2004).

Physical Properties Analysis

The physical properties of 2-chloroanthracene, such as melting point, solubility, and crystalline structure, are influenced by the chloro substituent. These properties are critical for determining the compound's behavior in various environments and applications. The structure, particularly the planarity and symmetry of the anthracene core, affects its packing in the solid state and its optical properties (Yannoni et al., 1965).

Chemical Properties Analysis

2-Chloroanthracene exhibits specific chemical properties that distinguish it from other anthracene derivatives. The electron-withdrawing effect of the chlorine atom affects the electronic properties of the molecule, influencing its reactivity, photophysical behavior, and interactions with other chemical entities. This reactivity is pivotal in organic synthesis, where 2-chloroanthracene can serve as a building block for more complex molecules (Schoonenboom & Olie, 1995).

Scientific Research Applications

Thermophysical Property Data Research

  • Scientific Field: Physical Chemistry
  • Application Summary: 2-Chloroanthracene is used in the study of thermophysical property data . This includes properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and viscosity .
  • Methods of Application: The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes: The data obtained from these studies are critically evaluated and used for further research and applications .

Organic Light Emitting Diodes (OLEDs) and Triplet–Triplet Annihilation Upconversion

  • Scientific Field: Material Science
  • Application Summary: Molecules based on anthracene, such as 2-Chloroanthracene, are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
  • Methods of Application: These molecules are incorporated into the design of blue emitting materials .
  • Results or Outcomes: Altering parts of the molecule can lead to new physical properties without losing the inherent optical properties .

Synthesis of Polyfluorenes

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Chloroanthracene has been used in the synthesis of polyfluorenes having anthraquinone or naphtylimide end caps .
  • Methods of Application: The specific methods of synthesis are not mentioned in the source .
  • Results or Outcomes: The synthesis of these polyfluorenes leads to the creation of new materials with potential applications in various fields .

Formation of Polychlorinated Dibenzo-p-dioxins and Polychlorinated Dibenzofurans

  • Scientific Field: Environmental Chemistry
  • Application Summary: 2-Chloroanthracene has been used as a model compound to investigate the formation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in fly ash .
  • Methods of Application: The specific methods of investigation are not mentioned in the source .
  • Results or Outcomes: The results of these investigations can help in understanding the environmental impact and potential hazards of these compounds .

Microwave Enhanced Radical Aromatic Substitution

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Chloroanthracene has been used in microwave enhanced radical aromatic substitution . This is a method to speed up reactions, usually avoiding the use of solvents with environmental benefits .
  • Methods of Application: The reaction involves the use of copper salts (chloride or bromide) for chlorination . The reaction was carried out under microwave irradiation .
  • Results or Outcomes: The reaction led to the formation of 9-chloroanthracene and 9,10-dichloroanthracene .

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

2-chloroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9Cl/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFINXQLBMJDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049230
Record name 2-Chloroanthracene
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloroanthracene

CAS RN

17135-78-3
Record name 2-Chloroanthracene
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Record name Anthracene, 2-chloro-
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Record name 2-Chloroanthracene
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Record name 2-Chloroanthracene
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Synthesis routes and methods I

Procedure details

A stirred suspension of 2-chloroanthraquinone (1260 g, 5.19 mol) in concentrated ammonium hydroxide (7.5 L) and water (2.5 L) was warmed to 40° C. Zinc dust (845 g, 12.93 mol) was added in one portion, changing the color to deep red. The mixture was stirred for 45 min at 50° C., then cautiously treated with a second portion of zinc dust (845 g). After the addition, the stirred mixture was heated gradually over 3 h to 90° C., then maintained at 90°-95° C. for 2 h (red color dissipated). TLC analysis (silica gel; hexane:methylene chloride (3:1)) showed complete conversion of the anthraquinone (Rf 0.35) to the desired anthracene (Rf 0.80). The reaction mixture was stirred overnight as it cooled to room temperature. The cooled mixture was treated with methylene chloride (4 L), stirred for 2 h, then filtered through Celite to remove the excess zinc. The filter cake was washed with methylene chloride (6×1 L). The methylene chloride layer was separated from the aqueous, then treated with 6N hydrochloric acid (3 L) and stirred for 2 h. A first crop of 2-chloroanthracene was collected by filtration and washed with water (4×1 L). Vacuum drying afforded a light yellow crystalline product weighing 804.6 g (mp 220°-221° C.). The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume. This produced an additional 158.5 g of the desired compound for a total yield of 963.1 g (87.2%). NMR (CDCl3) 8.39 (s, 1H), 8.30 (s, 1H), 7.96 (s, 4H), 7.49 (s, 2H), 7.36 (d, J=8.7 Hz, 1H).
Quantity
1260 g
Type
reactant
Reaction Step One
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7.5 L
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2.5 L
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4 L
Type
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

A stirred suspension of 2-chloroanthraquinone (1260 g, 5.19 moles) in concentrated ammonium hydroxide (7.5 L) and water (2.5 L) was warmed to 40° C. Zinc dust (845 g, 12.93 moles) was added in one portion, changing the color to deep red. The mixture was stirred for 45 min at 50° C., then cautiously treated with a second portion of zinc dust (845 g). After the addition, the stirred mixture was heated gradually over 3 h to 90° C., then maintained at 90°-95° C. for 2 h (red color dissipated). TLC analysis [silica gel/hexane:methylene chloride (3:1)] showed complete conversion of the anthraquinone (Rf =0.35) to the desired anthracene (Rf =0.80). The reaction mixture was stirred overnight as it cooled to room temperature. The cooled mixture was treated with methylene chloride (4 L), stirred for 2 h, then filtered through Celite to remove the excess zinc. The filter cake was washed with methylene chloride (6×1 L). The methylene chloride layer was separated from the aqueous, then treated with 6N hydrochloric acid (3 L) and stirred for 2 h. A first crop of 2-chloroanthracene was collected by filtration and washed with water (4×1 L). Vacuum drying afforded a light yellow crystalline product weighing 804.6 g (mp 220°-221° C.). The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume. This produced an additional 158.5 g of the desired compound for a total yield of 963.1 g (87.2%). 1H NMR (CDCl3): δ8.39 (s, 1H), 8.30 (s,1H), 7.96 (s, 4H), 7.49 (s, 2H), 7.36 (d, J=8.7 Hz, 1H).
Quantity
1260 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
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Quantity
2.5 L
Type
solvent
Reaction Step One
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Reaction Step Five
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845 g
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Reaction Step Six
Name
Quantity
845 g
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A stirred suspension of 2-chloroanthraquinone (1260 g, 5.19 mol) in concentrated ammonium hydroxide (7.5 L) and water (2.5 L) was warmed to 40° C. Zinc dust (845 g, 12.93 mol) was added in one portion, changing the color to deep red. The mixture was stirred for 45 min at 50° C., then cautiously treated with a second portion of zinc dust (845 g). After the addition, the stirred mixture was heated gradually over 3 h to 90° C., then maintained at 90°-95° C. for 2 h (red color dissipated). TLC analysis (silica gel; hexane;methylene chloride (3:1) showed complete conversion of the anthraquinone (Rf 0.35) to the desired anthracene (Rf 0.80). The reaction mixture was stirred overnight as it cooled to room temperature. The cooled mixture was treated with methylene chloride (4 L), stirred for 2 h, then filtered through Celite to remove the excess zinc. The filter cake was washed with methylene chloride (6×1 L). The methylene chloride layer was separated from the aqueous, then treated with 6 N hydrochloric acid (3 L) and stirred for 2 h. A first crop of 2-chloroanthracene was collected by filtration and washed with water (4×1 L). Vacuum drying afforded a light yellow crystalline product weighting 804.6 g (mp 220°-221° C.). The methylene chloride portion of the filtrate was concentrated in vacuo to 10% of its original volume. This produced an additional 158.5 g of the desired compound for a total yield of 963.1 g (87.2%). NMR (CDCl3) 8.39 (s, 1H), 8.30 (s, 1H), 7.96 (s, 4H), 7.49 (s, 2H), 7.36 (d, J=8.7 Hz, 1H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1260 g
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Reaction Step Two
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7.5 L
Type
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Reaction Step Two
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2.5 L
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845 g
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Reaction Step Six
Name
Quantity
845 g
Type
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Quantity
4 L
Type
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Chloroanthracene

Citations

For This Compound
328
Citations
MH Schoonenboom, K Olie - Environmental science & technology, 1995 - ACS Publications
… PCDDs and PCDFs are identified after formation from 2-chloroanthracene, including chlorinated anthracenes, naphthalenes, and benzylnaphthalenes. This suggests that part of the …
Number of citations: 43 pubs.acs.org
DV Potapenko, Z Li, RM Osgood - The Journal of Physical …, 2012 - ACS Publications
… We have studied the adsorption and tip-induced chemistry of 2-chloroanthracene on TiO 2 (… We have observed dissociative electron capture of a single 2-chloroanthracene molecule, …
Number of citations: 4 pubs.acs.org
J Dang, M He - RSC advances, 2016 - pubs.rsc.org
Due to their global dispersion and toxicity, polycyclic aromatic hydrocarbons (PAHs) in the atmosphere have become a serious environmental concern. Atmospheric reactions of PAHs …
Number of citations: 9 pubs.rsc.org
MH SCHOONENBOOM, K OLIE - core.ac.uk
… Anthracene and 2-chloroanthracene have been investigated as model compounds for carbon in the formation of PCDDs and PCDFs. The formation of PCDDs and PCDFsfrom …
Number of citations: 0 core.ac.uk
CS Marvel, JW Johnson Jr - Journal of Polymer Science, 1956 - Wiley Online Library
… 7.3% of 2-chloroanthracene. Simi… 2-chloroanthracene. The copolymers were analyzed for chloroanthracene content by determining chlorine and in the case of the 2-chloroanthracene …
Number of citations: 6 onlinelibrary.wiley.com
HY Park, N Geum, J Ko, MS Gong - Dyes and pigments, 2002 - Elsevier
… In this report, 9,10-diphenyl-2-chloroanthracene-containing new polyether blue fluorophores linked with electron donating alkoxy moiety were prepared and their chemiluminescent …
Number of citations: 5 www.sciencedirect.com
RC Johnson, V Ern, DW Wiley, RE Merrifield - Chemical Physics Letters, 1971 - Elsevier
… Thin layer hromatography suggests indeed higher concentrations of 9,1 Oendoperoxy-2-chloroanthracene.in the laminated material. The fact that not all moIec&r solids exhiiit the effects …
Number of citations: 5 www.sciencedirect.com
JL Goldfarb, I Külaots - Journal of thermal analysis and calorimetry, 2010 - akjournals.com
… We see larger differences again at the 2-carbon position for 2-chloroanthracene versus 1-chloroanthracene. In this case, the melting point of the 2-chloroanthracene is slightly higher …
Number of citations: 17 akjournals.com
A RICHARDSON Jr, KR Brower… - The Journal of Organic …, 1956 - ACS Publications
… 1-Chloroanthracene and 2-chloroanthracene were prepared by a zinc and ammonia … A 0.2 M solution of the halide in piperidine (excepting 2-chloroanthracene, which, because …
Number of citations: 2 pubs.acs.org
JL Goldfarb, EM Suuberg - The Journal of chemical thermodynamics, 2008 - Elsevier
… The same trend is observed with the addition of one chlorine to anthracene, creating 2-chloroanthracene; we measured the enthalpy of sublimation at (99.3 ± 2.6) kJ · mol −1 , compared …
Number of citations: 23 www.sciencedirect.com

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